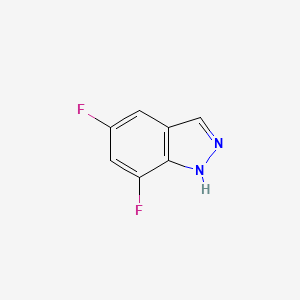

5,7-Difluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXXSPZUKNLLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,7 Difluoro 1h Indazole and Its Functionalized Derivatives

Precursor-Based Cyclization Strategies

Cyclization reactions starting from appropriately substituted benzene (B151609) derivatives are the most common and effective methods for the synthesis of the 5,7-difluoro-1H-indazole core. These strategies involve the formation of the indazole ring system in the key step, often through intramolecular reactions of precursors containing the necessary nitrogen and carbon atoms.

Synthesis from Halogenated Benzaldehydes/Acetophenones with Hydrazines

A classical and widely employed method for the synthesis of indazoles involves the condensation of an ortho-halogenated benzaldehyde (B42025) or acetophenone (B1666503) with hydrazine (B178648) or its derivatives. This reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to afford the indazole ring system. The presence of electron-withdrawing fluorine atoms on the aromatic ring facilitates this cyclization step.

For instance, the synthesis of 7-fluoro-1H-indazole can be achieved by reacting 2,3-difluorobenzaldehyde (B42452) with hydrazine monohydrate. The reaction mixture is heated at high temperatures, typically around 180°C, for several hours. Following the reaction, the product is isolated and purified using column chromatography. A similar approach can be envisioned for the synthesis of this compound, likely starting from 2,4,6-trifluorobenzaldehyde (B1297852). The ortho-fluorine atom is displaced by the terminal nitrogen of the initially formed hydrazone to yield the indazole ring.

A general procedure for the synthesis of fluoro-1H-indazoles involves refluxing the appropriately substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate. After the reaction is complete, as monitored by thin-layer chromatography (TLC), water is added, and the mixture is cooled to precipitate the product. The product can then be collected by filtration and further purified. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,3-Difluorobenzaldehyde | Hydrazine monohydrate | 180°C, 10 hours | 7-Fluoro-1H-indazole | 45% |

| Substituted 2-Fluorobenzaldehyde | Hydrazine hydrate | Reflux, 12-48 hours | Fluoro-1H-indazoles | Not specified |

Table 1: Synthesis of Fluoro-Indazoles from Halogenated Benzaldehydes.

Intramolecular Amination and C-H Activation Approaches

More modern and efficient approaches to indazole synthesis involve transition metal-catalyzed intramolecular amination and C-H activation reactions. These methods offer advantages such as milder reaction conditions and broader functional group tolerance compared to classical methods.

Copper-catalyzed intramolecular cyclization reactions represent another powerful tool for the synthesis of indazoles. These reactions often proceed via an Ullmann-type coupling mechanism, where a copper catalyst facilitates the intramolecular N-arylation of a hydrazone precursor. This approach has been successfully applied to the synthesis of various substituted indazoles, including those with fluorine substituents. For example, the cyclization of o-haloaryl N-sulfonylhydrazones can be efficiently catalyzed by copper(I) oxide or copper(II) acetate. nih.gov These reactions often proceed at lower temperatures compared to traditional uncatalyzed methods.

| Catalyst | Precursor | Conditions | Product |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Lower temperatures | 1H-Indazoles |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization | 1H-Indazoles |

Table 2: Copper-Mediated Synthesis of 1H-Indazoles.

Routes via o-Haloaryl N-Sulfonylhydrazones

The use of o-haloaryl N-sulfonylhydrazones as precursors for indazole synthesis is a well-established strategy. The sulfonyl group acts as a good leaving group and can facilitate the cyclization process. Both copper- and palladium-catalyzed methods have been developed for the cyclization of these precursors. The reaction involves the formation of the N-N bond of the pyrazole (B372694) ring through an intramolecular coupling reaction. The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the cyclization. For instance, Cu₂O has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones, and this reaction tolerates various functional groups. nih.gov

Diazotization and Cyclization Reactions from Aniline (B41778) Precursors

The synthesis of indazoles from aniline derivatives via diazotization followed by cyclization is another classical yet effective method. This approach typically involves the conversion of an ortho-substituted aniline into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved starting from 3-fluoro-2-methylaniline through a three-step sequence involving bromination, a ring closure reaction, and a deprotection step. google.com This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from a difluoro-substituted aminotoluene derivative. The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium, and the subsequent cyclization can be promoted by heating or by the use of a suitable catalyst. However, the diazotization of highly fluorinated anilines can sometimes lead to unexpected side reactions, as observed in the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation, which resulted in the formation of a benzoquinone 2-diazide derivative. rsc.org

Metal-Catalyzed Cross-Coupling Approaches for Indazole Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the this compound scaffold, these reactions typically require prior halogenation (e.g., bromination or iodination) at a specific carbon atom, most commonly at the C3 position, to introduce a suitable handle for coupling.

Suzuki Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. In the context of this compound, a 3-halo derivative can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents.

The reaction is typically carried out using a palladium catalyst, a base, and a suitable solvent. The choice of catalyst is crucial for achieving high yields and short reaction times. Studies on related 5-bromoindazoles have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective catalyst. nih.gov The reaction generally proceeds under basic conditions, with potassium carbonate (K₂CO₃) being a common choice, in solvents like dimethoxyethane (DME) at elevated temperatures. nih.gov This methodology allows for the facile synthesis of indazole-based heteroaryl compounds, which are prevalent motifs in biologically active molecules. nih.gov

Stille Coupling and Other Organometallic Cross-Coupling Reactions

The Stille coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent as the coupling partner for an organic halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, ethyl (3-iodo-1H-indazol-1-yl)acetate has been successfully coupled with various heteroaryl stannanes, such as stannylthiazoles, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst in refluxing dioxane. researchgate.net This demonstrates the utility of the Stille reaction for constructing complex biheteroaryl systems based on the indazole core. researchgate.net

Other organometallic cross-coupling reactions, such as the Negishi coupling, have also been applied to indazole functionalization. This approach involves the regioselective C3-zincation of an N1-protected indazole, followed by a palladium-catalyzed coupling with an aryl halide to generate 3-arylindazoles. chim.it

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the arylation of amines with aryl halides. beilstein-journals.org This reaction is of great importance for synthesizing arylamines, which are common structures in pharmaceuticals. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with nitrogen-containing heterocycles which can sometimes inhibit catalysis. For challenging substrates, sterically hindered biarylphosphine ligands are often employed. Ligands such as XPhos have proven effective for the amination of aryl halides and triflates, often in combination with a palladium source like Pd(OAc)₂ and a base such as potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃). beilstein-journals.org For the amination of unprotected heterocyclic bromides, which are structurally similar to bromo-indazoles, specialized palladium precatalysts based on bulky biarylphosphine ligands like tBuBrettPhos have been developed to achieve high efficiency under mild conditions. nih.gov

| Ligand | Typical Application / Substrate | Reference |

|---|---|---|

| XPhos | General amination of aryl halides and triflates. | beilstein-journals.org |

| tBuBrettPhos | Amination of unprotected bromo-imidazoles and -pyrazoles. | nih.gov |

Regioselective Functionalization and N-Substitution Strategies

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo substitution reactions like alkylation or acylation. Controlling the regioselectivity of these reactions is a significant challenge in indazole chemistry.

Control of N1 vs. N2 Regioselectivity in Alkylation and Acylation Reactions

The outcome of N-alkylation of the indazole scaffold is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic properties of substituents on the indazole ring. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

Systematic studies have shown that specific combinations of base and solvent can strongly favor one regioisomer over the other. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1-selectivity, particularly for indazoles bearing electron-withdrawing substituents at the C3 position. d-nb.inforesearchgate.net Conversely, Mitsunobu conditions often show a preference for the formation of the N2-alkylated product. d-nb.info

The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been shown to confer excellent N2-regioselectivity. nih.govresearchgate.net This directing effect is highly relevant for this compound, as the fluorine at C7 is strongly electron-withdrawing. Furthermore, the choice of cation in the base can influence the outcome; for example, using cesium carbonate (Cs₂CO₃) can favor N1-substitution, a phenomenon attributed to a potential chelation mechanism. nih.gov

| Condition | Favored Isomer | Rationale / Example | Reference |

|---|---|---|---|

| NaH in THF | N1 | Provides high N1 selectivity for many substituted indazoles. | d-nb.inforesearchgate.net |

| Cs₂CO₃ | N1 | Proposed chelation mechanism involving the base cation. | nih.gov |

| Mitsunobu Reaction | N2 | Observed preference for N2-alkylation of the parent indazole. | d-nb.info |

| Electron-withdrawing group at C7 (e.g., -NO₂) | N2 | Electronic effect directs alkylation to the N2 position. | nih.govresearchgate.net |

Directed Functionalization at Specific Ring Positions

Beyond N-substitution, the functionalization of the carbon framework of the indazole ring is essential for creating structural diversity. For this compound, the C5 and C7 positions are blocked. Therefore, functionalization efforts must target the C3, C4, or C6 positions.

A common and effective strategy is the direct halogenation of the indazole core to introduce a handle for subsequent cross-coupling reactions. The C3 position is often susceptible to iodination or bromination. chim.it For example, treatment of 1H-indazole with iodine and potassium hydroxide in DMF is a standard method to produce 3-iodo-1H-indazole, a versatile precursor for Suzuki and Stille couplings. mdpi.comresearchgate.net

Directed C-H activation provides a more atom-economical approach to functionalization. This can be achieved by installing a directing group on the indazole nitrogen, which then guides a transition metal catalyst to activate a specific C-H bond. For instance, rhodium-catalyzed C-H olefination at the C7 position has been achieved using a removable N,N-diisopropylcarbamoyl directing group. nih.gov While this specific example targets C7, the principle can be adapted to direct functionalization to other positions like C4 or C6, depending on the directing group and catalyst system. Another strategy involves direct halogenation at specific sites; for example, N-bromosuccinimide (NBS) in DMF has been used for the regioselective C7-bromination of 4-substituted 1H-indazoles. nih.gov

Novel Synthetic Routes for the this compound Scaffold and its Analogues

The synthesis of the this compound core and its subsequent functionalization into a variety of analogues are critical for its exploration in medicinal chemistry and materials science. Novel synthetic methodologies have focused on efficient construction of the bicyclic indazole system and the regioselective introduction of substituents.

A foundational and classical approach to constructing difluorinated indazole scaffolds involves the cyclization of an ortho-fluoro carbonyl derivative with hydrazine. researchgate.net This method has been successfully employed for the synthesis of related isomers such as 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole, starting from appropriately fluorinated acetophenones. researchgate.net The reaction proceeds via condensation of hydrazine with the carbonyl group, followed by an intramolecular cyclization. This established route provides high yields, particularly for the 4,6-difluoro isomer, demonstrating its efficiency for preparing difluoro-indazole cores. researchgate.net

| Starting Material | Product | Yield |

|---|---|---|

| 2',4'-Difluoroacetophenone | 4,6-Difluoro-3-methyl-1H-indazole | 98% |

| 2',3'-Difluoroacetophenone | 6,7-Difluoro-3-methyl-1H-indazole | 50% |

Once the this compound scaffold is obtained, functionalization can be achieved through various reactions to produce novel analogues. Electrophilic aromatic substitution, such as nitration, is a key method for introducing functional groups onto the benzene portion of the indazole ring. The nitration of related difluoro-3-methyl-1H-indazoles has been investigated, showing that the position of the incoming nitro group is directed by the existing fluorine atoms. researchgate.net For instance, the nitration of 6,7-difluoro-3-methyl-1H-indazole yields the corresponding 5-nitro derivative, a reaction that proceeds as expected despite the deactivating effect of the two fluorine atoms. researchgate.net

| Starting Material | Reagents | Product |

|---|---|---|

| 6,7-Difluoro-3-methyl-1H-indazole | Strongly acidic conditions | 6,7-Difluoro-3-methyl-5-nitro-1H-indazole |

Beyond traditional electrophilic substitution, more advanced strategies have been developed for the regioselective functionalization of the indazole core. A notable development is the use of 1H-indazole N-oxides as versatile intermediates for producing diverse C3-functionalized 1H-indazoles. researchgate.net This methodology allows for the introduction of a wide array of substituents at the C3 position, which is often challenging to modify directly.

Chemical Transformations and Mechanistic Investigations of 5,7 Difluoro 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Difluoroindazole Core

The presence of two strongly electron-withdrawing fluorine atoms deactivates the benzene (B151609) portion of the 5,7-difluoro-1H-indazole ring towards electrophilic aromatic substitution. However, the pyrazole (B372694) ring, being electron-rich, can influence the regioselectivity of these reactions.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the this compound core is a key step for further functionalization. While specific studies on the direct halogenation of this compound are not extensively detailed in the reviewed literature, general methodologies for the halogenation of indazoles suggest that the reaction typically occurs at the C3 position of the pyrazole ring, which is the most electron-rich carbon. chim.it Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed for these transformations, often in polar aprotic solvents. acs.org The regioselectivity is primarily governed by the electronic character of the indazole ring system.

Nitration: Nitration of fluoro-substituted indazoles has been investigated, providing insights into the directing effects of the fluorine atoms and the pyrazole ring. For the related compound, 6,7-difluoro-3-methyl-1H-indazole, nitration with a mixture of nitric acid and sulfuric acid proceeds to give the 5-nitro derivative. researchgate.net This suggests that for this compound, nitration would likely occur at the C4 or C6 positions of the benzene ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring, making harsh reaction conditions necessary. A patent describes a general method for the nitration of 1H-indazole derivatives using a mixture of a nitrate salt and a strong acid like concentrated sulfuric acid. google.com Another patent discloses the use of potassium nitrate in concentrated sulfuric acid for the nitration of xylene, a reaction that can be adapted for other aromatic compounds.

The table below summarizes the expected outcomes of halogenation and nitration based on general principles and studies on analogous compounds.

| Reaction | Reagent(s) | Expected Major Product(s) | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-5,7-difluoro-1H-indazole | chim.it |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5,7-difluoro-1H-indazole | chim.it |

| Iodination | N-Iodosuccinimide (NIS) | 5,7-Difluoro-3-iodo-1H-indazole | chim.it |

| Nitration | HNO₃ / H₂SO₄ | 5,7-Difluoro-4-nitro-1H-indazole and/or 5,7-Difluoro-6-nitro-1H-indazole | researchgate.net |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for the formation of carbon-carbon bonds on aromatic rings. youtube.com However, the application of these reactions to the deactivated this compound ring presents significant challenges.

Friedel-Crafts Acylation: This reaction typically involves the use of an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-poor nature of the benzene ring in this compound makes it a poor substrate for Friedel-Crafts acylation. The reaction, if it were to proceed, would likely require forcing conditions and might lead to a mixture of products or reaction at the more nucleophilic nitrogen of the pyrazole ring. Research on the Friedel-Crafts acylation of substituted indoles has been reported, which could provide a basis for developing methodologies for indazoles. researchgate.net

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation is challenging on electron-deficient aromatic rings. youtube.com The use of an alkyl halide and a Lewis acid catalyst is the standard approach. One of the major limitations of this reaction is the propensity for carbocation rearrangements, which can lead to a mixture of products. youtube.com For this compound, the deactivating effect of the fluorine atoms would likely inhibit the reaction under standard conditions.

Nucleophilic Substitution Reactions of Fluorine Atoms

The electron-withdrawing nature of the indazole ring system, coupled with the presence of two fluorine atoms, makes the C5 and C7 positions susceptible to nucleophilic aromatic substitution (SₙAr).

Replacement by Oxygen, Nitrogen, or Sulfur Nucleophiles

The fluorine atoms at the C5 and C7 positions of this compound can be displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse functional groups onto the indazole core.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the fluoride ions to form ethers and phenols, respectively. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) and ammonia (NH₃) can react with this compound to yield the corresponding amino-substituted indazoles. A study on the synthesis of 1H-indazole-3-amine derivatives involved the reaction of a bromo-substituted indazole with various amines, demonstrating the utility of nucleophilic substitution in building complex molecules. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether functionalities onto the indazole ring through the displacement of fluoride.

The general mechanism for these SₙAr reactions involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the fluorine atoms and the fused pyrazole ring, helps to stabilize this intermediate, thereby facilitating the reaction. libretexts.org

Tuning Reactivity via Electronic Effects of Adjacent Substituents

The rate and regioselectivity of nucleophilic aromatic substitution on the this compound ring can be influenced by the electronic properties of other substituents on the molecule. libretexts.orgyoutube.com

An electron-donating group on the indazole ring would decrease the rate of SₙAr by destabilizing the negatively charged Meisenheimer intermediate. Conversely, an electron-withdrawing group would accelerate the reaction by further stabilizing the intermediate. libretexts.org The position of the substituent relative to the fluorine atoms is also crucial. A substituent at a position that can delocalize the negative charge of the intermediate through resonance will have a more pronounced effect on the reaction rate. researchgate.netnih.gov For instance, a nitro group at the C4 or C6 position would significantly activate the fluorine at C5 and C7 towards nucleophilic attack. The synthesis of 1-aryl-5-nitro-1H-indazoles via an SₙAr ring closure highlights the activating effect of a nitro group. nih.govresearchgate.net

Functional Group Interconversions and Derivatization Strategies

The functional groups present on the this compound core can be transformed to introduce further chemical diversity. Additionally, the N-H of the pyrazole ring and the C3 position are common sites for derivatization.

N-H Derivatization: The nitrogen atom of the pyrazole ring is nucleophilic and can be readily alkylated or acylated. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the nature of the alkylating agent, the base used, and the substituents on the indazole ring. nih.govnih.govbeilstein-journals.orgresearchgate.net Studies on the N-alkylation of substituted indazoles have shown that both steric and electronic effects play a significant role in determining the product distribution. nih.govnih.govresearchgate.net For example, electron-withdrawing groups at the C7 position have been shown to favor N2 alkylation. nih.govbeilstein-journals.org

C3-Functionalization: The C3 position of the indazole ring is susceptible to deprotonation by a strong base, followed by reaction with an electrophile. This allows for the introduction of a variety of substituents at this position. chim.itmdpi.com Common C3-functionalization strategies include halogenation, as mentioned earlier, as well as metal-catalyzed cross-coupling reactions. chim.itmdpi.com A review on the C3-functionalization of indazoles highlights various methods, including alkylation, arylation, and acylation. chim.it Recent research has also focused on the synthesis and use of 1H-indazole N-oxides for the production of C3-functionalized 1H-indazoles. researchgate.netsemanticscholar.org

Cycloaddition Reactions Involving the Indazole System

The participation of the this compound core itself in cycloaddition reactions is not well-documented in the surveyed scientific literature. Typically, synthetic strategies for forming the indazole ring often employ cycloaddition reactions, such as the [3+2] cycloaddition of arynes with diazo compounds. samipubco.com However, reactions where the intact indazole system acts as a diene or dipolarophile are less common and no specific examples were identified for the 5,7-difluoro substituted variant.

Metalation and Formation of Organometallic Intermediates

Specific examples of the metalation of this compound are not detailed in the available literature. Generally, indazoles can be deprotonated at the N-H bond using a suitable base to form an indazolide anion. chemicalbook.com This anion is a potent nucleophile and can be used in various substitution reactions. Directed ortho-metalation is also a known strategy for functionalizing the benzene ring of indazoles, though the directing group and reaction conditions are critical. The electron-withdrawing fluorine atoms in this compound would increase the acidity of the remaining C-H protons on the benzene ring (at C4 and C6), potentially facilitating C-H metalation at these positions with a strong base, although this has not been experimentally confirmed in the reviewed sources.

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms of substituted indazoles is crucial for controlling product outcomes and designing efficient synthetic routes.

Kinetic Studies and Reaction Pathway Determination

While specific kinetic studies for reactions involving this compound were not found, mechanistic investigations on other substituted indazoles provide valuable insights. For example, the reaction of nitro-indazoles with formaldehyde has been studied to understand the factors controlling regioselectivity. nih.gov These studies show that the reaction outcome often depends on a delicate balance between kinetic and thermodynamic control. Under acidic conditions, the reaction proceeds through the protonated indazolium cation, and the distribution of N1 and N2 substituted products can be influenced by the stability of the respective intermediates and transition states. nih.gov Such principles are broadly applicable and suggest that reactions of this compound would similarly be governed by the interplay of reactant stability, intermediate energies, and reaction conditions.

Role of Tautomerism in Reaction Outcomes

A fundamental aspect of indazole chemistry that profoundly influences its reactivity is annular tautomerism. nih.gov this compound exists as two primary tautomers: the 1H- and 2H-forms.

Table 2: Tautomeric Forms of 5,7-Difluoro-indazole

| Tautomer | Structure | Stability |

|---|---|---|

| 1H-indazole | More stable, predominant form chemicalbook.comnih.gov | |

| 2H-indazole | Less stable chemicalbook.comnih.gov |

This table shows the two principal tautomers of 5,7-Difluoro-indazole. The equilibrium between these forms is central to its chemical behavior.

For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by several kcal/mol. chemicalbook.comnih.gov This preference for the 1H form generally dictates the outcome of reactions such as N-alkylation and N-acylation, which often yield the N1-substituted product under thermodynamic control. researchgate.net

The two fluorine atoms at positions 5 and 7 exert a strong inductive electron-withdrawing effect. This effect is expected to:

Increase the acidity of the N-H proton compared to unsubstituted indazole, making deprotonation easier.

The outcome of reactions like alkylation can be highly dependent on the reaction conditions (e.g., base, solvent, temperature), which can favor either the kinetic or thermodynamic product. researchgate.net Therefore, the tautomeric equilibrium of this compound is a critical factor that must be considered when predicting or explaining its reactivity in synthetic transformations.

Advanced Spectroscopic and Structural Characterization of 5,7 Difluoro 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated indazoles, providing detailed information about the molecular framework, connectivity, and the electronic environment of individual nuclei.

A multi-nuclear NMR approach is essential for the complete characterization of difluoroindazole derivatives. Each nucleus offers a unique perspective on the molecular structure.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. In a typical difluoro-indazole, signals corresponding to the aromatic protons and the N-H proton can be observed. The chemical shifts and coupling constants (J-coupling) between adjacent protons (³JHH) and between protons and fluorine nuclei (JHF) are critical for assigning specific protons to their positions on the indazole ring. For example, the N-H proton of indazoles often appears as a broad singlet at a downfield chemical shift (typically >10 ppm) in solvents like DMSO-d₆.

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments within the molecule. The large chemical shift range allows for the resolution of individual carbon signals, including the quaternary carbons of the fused ring system. The most significant feature in the ¹³C NMR of fluorinated indazoles is the presence of carbon-fluorine couplings (JCF), which can be observed over one to four bonds. The magnitude of these coupling constants provides crucial information for assigning the positions of the fluorine substituents.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. ¹⁹F NMR is particularly powerful for confirming the presence and location of fluorine atoms. The chemical shifts are highly sensitive to the electronic environment. In derivatives of 5,7-difluoro-1H-indazole, two distinct signals would be expected, with their splitting patterns dictated by couplings to nearby protons (JHF).

¹⁵N NMR: Although ¹⁵N has low natural abundance and sensitivity, its NMR spectra provide direct insight into the electronic structure of the nitrogen-containing pyrazole (B372694) ring. The chemical shifts of N1 and N2 are distinct and can be used to differentiate between tautomers and regioisomers. nih.gov Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), optimized for ¹H-¹⁵N coupling, are often required to obtain these signals and are instrumental in assigning the N-alkylation site in derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Difluoro-Substituted Indazole Analogue Data shown for 4,6-difluoro-3-methyl-1H-indazole in DMSO-d₆ as an illustrative example.

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | N1-H | 12.87 | bs |

| H5 | 6.85 | ddd, J=10.4, 2.2, 0.8 | |

| H7 | 7.34 | dd, J=8.8, 2.2 | |

| CH₃ | 2.45 | s | |

| ¹³C | C3 | 142.1 | d, J=3.5 |

| C4 | 158.4 | dd, J=243.0, 14.2 | |

| C5 | 96.6 | d, J=26.3 | |

| C6 | 162.2 | dd, J=243.6, 14.8 | |

| C7 | 109.8 | d, J=3.5 | |

| C7a | 124.8 | dd, J=12.0, 4.1 | |

| C3a | 142.1 | d, J=13.1 | |

| CH₃ | 11.2 | s |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Indazoles exist as two principal tautomers: the 1H- and 2H-forms. researchgate.net While the 1H-tautomer is generally more stable, the presence of substituents and solvent effects can influence the equilibrium. nih.gov Furthermore, reactions such as alkylation can produce N1 and N2 regioisomers. NMR spectroscopy is the primary tool for distinguishing these forms.

Two-dimensional (2D) NMR techniques are particularly powerful for this purpose:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons. For an N-alkylated indazole, a NOE correlation between the N-alkyl protons and the H7 proton is indicative of the N1 regioisomer, whereas a correlation to the H3 proton would suggest the N2 isomer. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For the 1H-tautomer, the N-H proton will show a correlation to carbons C3 and C7a. In N-alkylated derivatives, observing a three-bond correlation from the alkyl group's protons to C7a confirms the N1 isomer, while a correlation to C3a confirms the N2 isomer. researchgate.net Long-range ¹H-¹⁵N HMBC experiments provide the most definitive evidence by directly correlating protons to the nitrogen atoms of the pyrazole ring. nih.gov

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, making it ideal for studying polymorphism, characterizing amorphous solids, and investigating intermolecular interactions. nih.gov Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of nuclei like ¹³C, ¹⁵N, and ¹⁹F can be obtained from powdered samples. polyu.edu.hknih.gov

For difluoro-indazole derivatives, ¹⁹F MAS NMR is a highly sensitive probe of the local environment. nih.gov The presence of multiple, distinct signals in the ¹⁹F SSNMR spectrum can indicate the existence of a polymorphic mixture or multiple molecules in the asymmetric unit of the crystal. Similarly, ¹³C CP/MAS can differentiate between polymorphs, as subtle changes in crystal packing lead to measurable differences in carbon chemical shifts. SSNMR is thus a critical tool for characterizing the solid forms of active pharmaceutical ingredients. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and deduce its elemental formula. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) is measured with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition from the exact mass, confirming that the synthesized molecule, such as this compound (C₇H₄F₂N₂), has the correct formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the parent molecule breaks apart in a predictable manner. The analysis of these fragment ions helps to confirm the connectivity of the indazole core and the positions of its substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and its specific form (e.g., polymorph).

Infrared Spectroscopy: In the IR spectrum of an indazole derivative, key vibrational bands include the N-H stretch, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching modes of the heterocyclic ring system appear in the 1400-1650 cm⁻¹ region. The strong C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ range and are a characteristic feature for fluorinated compounds.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. For indazoles, this technique can provide complementary information to IR, especially for the skeletal vibrations of the fused ring system.

Together, these techniques are highly effective for identifying functional groups, confirming structural features, and distinguishing between different solid-state forms.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

For a derivative of this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern. Furthermore, it reveals crucial information about the supramolecular structure, including intermolecular interactions like hydrogen bonding and π-π stacking. The N-H of the indazole ring and the nitrogen at position 2 are common hydrogen bond donors and acceptors, respectively. These interactions dictate the crystal packing and influence the physicochemical properties of the solid, such as melting point and solubility.

Table 2: Illustrative Crystallographic Data for an Indazole Derivative Data shown for a representative substituted triazolo-pyridazino-indole system as an example of heterocyclic crystal structure analysis.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

The existing literature provides information on a variety of other substituted indazole derivatives. For instance, studies on related compounds such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde and various nitro- or methyl-substituted indazoles offer insights into the general principles of how fluorine substitution can influence molecular geometry and the potential for hydrogen bonding and π-π stacking within the crystal lattice. However, this information is not directly transferable to this compound, as the specific positions of the fluorine atoms are critical in determining the precise nature and strength of intermolecular forces.

To generate a scientifically accurate and detailed analysis as requested, data from single-crystal X-ray diffraction studies and advanced spectroscopic analyses (such as solid-state NMR) specifically for this compound would be required. This would allow for the precise measurement of bond lengths, angles, and intermolecular distances, which are essential for a thorough discussion of H-F interactions and π-π stacking.

Without such specific data, any attempt to create the requested article would be based on speculation and generalization from related but distinct chemical structures, which would not meet the required standards of scientific accuracy and would violate the strict instructions to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound.

Medicinal Chemistry and Biological Activity of 5,7 Difluoro 1h Indazole Analogues

Antimicrobial Activity

Indazole analogues have demonstrated notable antimicrobial properties, positioning them as potential candidates for new anti-infective agents. researchgate.netnih.gov

Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

Research has shown that certain indazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.netnih.gov

In a study evaluating new indazole derivatives, compounds 2, 3, and 5 displayed weak to moderate activity against various Gram-positive clinical isolates. mdpi.com Specifically, compounds 2 and 3 showed MIC values of approximately 128 µg/mL against E. faecalis strains. mdpi.com Compound 5 exhibited a broader spectrum of action with MIC values ranging from 64 to 128 µg/mL against both S. epidermidis and S. aureus, including multidrug-resistant strains. mdpi.com Another promising compound, a bicyclic pyrazoline with an imide moiety (compound 9), demonstrated significant activity against several drug-resistant staphylococcus and enterococcus strains, with MIC values of 4 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Indazole Analogues

| Compound | Target Organism(s) | Activity (MIC) |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity |

| Compound 2 | E. faecalis | ~128 µg/mL |

| Compound 3 | E. faecalis | ~128 µg/mL |

| Compound 5 | S. epidermidis and S. aureus (including MDR strains) | 64-128 µg/mL |

| Compound 9 | Drug-resistant Staphylococcus and Enterococcus strains | 4 µg/mL |

Enzyme Targets in Microbial Pathways (e.g., DNA gyrase)

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial drugs. nih.gov The GyrB subunit, in particular, presents an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov Indazole derivatives have been identified as a novel class of GyrB inhibitors. nih.gov Through structure-based drug design, these compounds have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways.

In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, were shown to significantly inhibit carrageenan-induced paw edema in rats in a dose-dependent manner. nih.gov The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, is a likely mechanism for this activity. The tested indazoles exhibited significant COX-2 inhibition, with 5-aminoindazole showing the highest activity. nih.gov

Computational studies have also supported the anti-inflammatory potential of 1H-indazole analogues. Molecular docking studies with the COX-2 enzyme showed that compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl groups had significant binding results. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | COX-2 Inhibition (IC50) | IL-1β Inhibition (IC50) |

|---|---|---|

| Indazole | - | 120.59 μM |

| 5-aminoindazole | 12.32 μM | 220.46 μM |

| 6-nitroindazole | - | 100.75 μM |

Enzyme Inhibition Studies (beyond kinases)

The inhibitory activity of indazole analogues extends beyond kinases to other important enzyme systems.

Other Reported Biological Activities (e.g., anti-HIV, antiarrhythmic, anti-platelet)

The therapeutic potential of the indazole scaffold is broad, with various analogues exhibiting a range of other biological activities. researchgate.net These include anti-HIV, antiarrhythmic, and anti-platelet effects. nih.govnih.gov The versatility of the indazole nucleus allows for structural modifications that can lead to compounds with diverse pharmacological profiles. nih.gov

Pharmacophore Identification and Lead Optimization for Drug Candidates

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. The 5,7-difluoro-1H-indazole scaffold has emerged as a privileged structure in this regard, particularly in the development of kinase inhibitors. This section delves into the pharmacophore identification and lead optimization strategies employed for drug candidates bearing this specific heterocyclic core.

Pharmacophore Modeling of Difluoro-Indazole Scaffolds

Pharmacophore modeling is a crucial step in understanding the key molecular interactions required for a ligand to bind to its biological target. For derivatives of this compound, computational and structure-based design studies have elucidated the critical features of their pharmacophore, particularly in the context of inhibiting protein kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).

A closely related analogue, 5-(3,5-difluorobenzyl)-1H-indazole, has been instrumental in defining the pharmacophoric requirements for dual ALK/ROS1 inhibition. nih.gov Molecular docking studies have proposed that the difluoro-substituted indazole moiety serves as a key pharmacophore. nih.gov The essential interactions include:

Hydrogen Bonding: The indazole ring nitrogen atoms can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase domain. This is a common binding motif for many kinase inhibitors.

Hydrophobic Interactions: The fluorinated benzene (B151609) ring of the indazole scaffold contributes to favorable hydrophobic interactions within the ATP-binding pocket of the target kinase. The fluorine atoms can enhance these interactions and modulate the electronic properties of the ring system.

Planarity and Rigidity: The planar and rigid nature of the indazole core helps to properly orient the substituents for optimal binding with the target protein.

The insights gained from such models guide the rational design of new analogues with improved potency and selectivity.

Lead Optimization Strategies

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic parameters. For this compound-based drug candidates, several lead optimization strategies have been explored.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound core and its substituents have provided valuable structure-activity relationship (SAR) data. For instance, in the development of novel anti-cancer agents, it has been observed that the presence and position of fluorine atoms on a phenyl ring attached to the indazole scaffold significantly influence the anti-proliferative activity. Specifically, a 3,5-difluoro substituent on a phenyl ring at the C-5 position of an indazole derivative demonstrated superior activity against the Hep-G2 human liver cancer cell line. nih.gov

The following table summarizes the SAR of a series of N-[5-(substituted-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide derivatives, highlighting the impact of fluorine substitution on their inhibitory activity.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity Data (IC50, µM) |

| 1 | H | F | H | F | H | Data not available in provided context |

| 2 | F | H | H | H | H | Data not available in provided context |

| 3 | H | H | H | H | H | Data not available in provided context |

This interactive data table is based on the general findings of the importance of difluoro-substitution. Specific IC50 values for a direct comparison of this compound analogues were not available in the provided search results.

Improving Potency and Selectivity:

Lead optimization efforts often focus on enhancing the potency of a compound against its intended target while minimizing off-target effects. For this compound analogues, this has been achieved through several approaches:

Introduction of Additional Functional Groups: The addition of functional groups that can form further interactions with the target protein can significantly boost potency. For example, the incorporation of a 4-(4-methyl-piperazin-1-yl) moiety in some indazole derivatives has been shown to be beneficial for their activity. google.com

Conformational Restriction: Locking the molecule into a more bioactive conformation through the introduction of cyclic structures or rigid linkers can reduce the entropic penalty of binding and thus improve potency.

Enhancing Pharmacokinetic Properties:

A potent and selective compound is not necessarily a good drug. Lead optimization must also address the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The this compound scaffold itself offers some advantages in this regard. The presence of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Further optimization of the pharmacokinetic profile may involve:

Modulating Lipophilicity: Fine-tuning the lipophilicity of the molecule by adding or removing polar or nonpolar groups can improve its solubility, permeability, and oral bioavailability.

Introducing Polar Groups: The incorporation of polar functional groups can help to mitigate issues with high lipophilicity, such as poor solubility and high plasma protein binding.

In a study of 5-(3,5-difluorobenzyl)-1H-indazole derivatives, the lead compound X4 demonstrated not only potent inhibition of ALK and ROS1 kinases but also favorable in vitro and in vivo properties, underscoring the success of the lead optimization process. nih.gov

| Compound | ALK IC50 (µM) | ROS1 IC50 (µM) | H2228 Cell Line IC50 (µM) |

| X4 | 0.512 | 0.766 | 0.034 ± 0.002 |

This interactive data table showcases the activity of a lead compound with a difluoro-substituted indazole pharmacophore. nih.gov

Computational Chemistry and in Silico Studies of 5,7 Difluoro 1h Indazole

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand, such as 5,7-Difluoro-1H-indazole, to a biological target, typically a protein or enzyme. This affinity is often quantified as a docking score or an estimated free energy of binding (ΔG), with lower (more negative) values suggesting a more stable interaction.

For the broader family of 1H-indazole analogs, docking studies have been successfully employed to estimate their potential as therapeutic agents. For instance, in a study involving various 1H-indazole derivatives, molecular docking was used to evaluate their binding affinity against the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. In that research, compounds containing a difluorophenyl group showed a significant binding result with a docking score of -9.11 kcal/mol, indicating strong predicted affinity. google.com While this study did not specifically test this compound, it demonstrates the methodology that would be used to predict its binding potential against COX-2 or other relevant biological targets. google.com The process allows for the high-throughput screening of compounds against various receptors to prioritize candidates for further experimental testing. bldpharm.com

Table 1: Representative Binding Affinities of Indazole Analogs with COX-2 Enzyme

Note: This data is from a study on 1H-indazole analogs and is presented to illustrate the type of results obtained from molecular docking. Specific data for this compound is not available.

| Compound Group | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Difluorophenyl-containing Indazole | Cyclooxygenase-2 (COX-2) | 3NT1 | -9.11 |

| Para-toluene-containing Indazole | Cyclooxygenase-2 (COX-2) | 3NT1 | -8.80 |

| 4-methoxyphenyl-containing Indazole | Cyclooxygenase-2 (COX-2) | 3NT1 | -8.46 |

Beyond predicting binding energy, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. Identifying these key interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

For the indazole scaffold, studies have shown that the 1H-indazole motif can form effective interactions with key residues in enzyme active sites. For example, the indazole ring has been identified as a valuable pharmacophore for its ability to interact with the ferrous ion of heme and hydrophobic pockets in enzymes like IDO1. bldpharm.com In the context of this compound, docking simulations would aim to identify how the fluorine atoms at the 5 and 7 positions influence these interactions. Fluorine atoms can act as weak hydrogen bond acceptors and can alter the electronic properties of the aromatic system, potentially leading to unique interactions with amino acid residues like valine, glycine, and serine within a target's binding pocket. bldpharm.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide fundamental information about molecular structure, stability, and reactivity based on the principles of quantum mechanics.

DFT calculations are employed to analyze the electronic structure of a molecule, providing insights into its kinetic stability and chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is related to a molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For indazole derivatives, DFT studies have been performed to calculate these global reactivity descriptors. Such an analysis for this compound would reveal how the electron-withdrawing fluorine atoms affect the electron distribution across the indazole ring system, influencing its reactivity and interaction with biological macromolecules.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack and potential hydrogen-bonding interactions.

Table 2: Key Parameters from Quantum Chemical Calculations

Note: This table outlines the typical parameters derived from DFT calculations for analyzing a molecule like this compound. The values are conceptual and for illustrative purposes.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power to attract electrons. |

| Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons. |

DFT calculations are also valuable for studying the three-dimensional shapes (conformations) a molecule can adopt and the relative stabilities of these structures. For a molecule like this compound, conformational analysis can determine the most stable spatial arrangement of its atoms.

Furthermore, indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers can significantly impact the molecule's binding mode and biological activity. Quantum chemical calculations can predict the energy of each tautomer, thereby determining which form is likely to be predominant under physiological conditions. Studies on substituted indazoles have utilized these methods to understand such equilibria, which is essential for accurately modeling their interactions in biological systems.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment.

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (typically a box of water molecules and ions) and calculating the atomic motions over a set period, often nanoseconds. bldpharm.com The primary goal is to assess the stability of the binding pose predicted by docking. Researchers analyze parameters like Root Mean Square Deviation (RMSD) to see if the ligand remains stably in the binding pocket or if it dissociates.

In studies of 1H-indazole analogs, MD simulations have confirmed the stability of the compounds within the active sites of enzymes like COX-2. google.com These simulations indicated that the ligand-protein complex remained stable throughout the simulation time, reinforcing the docking predictions. google.com MD simulations can also reveal subtle conformational changes in the protein or ligand upon binding and provide a more refined calculation of binding free energies through methods like MM-GBSA (Molecular Mechanics with Generalized Born Surface Area). google.com

Future Research Directions and Therapeutic Potential of 5,7 Difluoro 1h Indazole

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

While established methods for constructing the indazole core exist, the future development of 5,7-Difluoro-1H-indazole-based therapeutics hinges on the creation of more efficient, scalable, and versatile synthetic routes. A primary area of focus will be the development of novel methods for late-stage functionalization, allowing for the rapid generation of diverse chemical libraries. Current research has highlighted metal-free fluorination techniques, such as the use of N-fluorobenzenesulfonimide (NFSI), which provides direct access to fluorinated indazoles. nih.govorganic-chemistry.org Future methodologies could expand on this, exploring regioselective C-H activation and functionalization at other positions of the difluoroindazole ring. The goal is to build complex, three-dimensional molecules from the core scaffold with high yields and fewer synthetic steps, which is crucial for accelerating the drug discovery process.

In-depth Mechanistic Studies of Biological Actions at the Molecular Level

Indazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are pivotal in cancer cell signaling. nih.gov Many indazole-based compounds have been identified as potent inhibitors of targets such as fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases. nih.govresearchgate.net Future research must move beyond preliminary activity screening to conduct in-depth mechanistic studies for derivatives of this compound. This involves pinpointing the specific molecular targets and understanding the precise binding interactions through techniques like X-ray crystallography. Furthermore, elucidating the downstream effects on cellular signaling pathways will be critical to understanding the complete pharmacological profile, identifying potential resistance mechanisms, and discovering biomarkers for patient selection.

Integration of Advanced Computational and Experimental Approaches for Predictive Design

The integration of computational chemistry with experimental synthesis represents a powerful strategy for accelerating the development of novel therapeutics. Future efforts will increasingly rely on in silico tools for the predictive design of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) are already being used to predict the binding affinities and mechanisms of indazole compounds against therapeutic targets like VEGFR-2, aromatase, and hypoxia-inducible factor-1α (HIF-1α). derpharmachemica.comnih.govbiotech-asia.org

By creating predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.govnih.gov For instance, molecular dynamics simulations can assess the stability of a ligand-protein complex over time, offering insights that static docking cannot. nih.gov This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, will be essential for designing next-generation difluoroindazole-based inhibitors with enhanced potency and selectivity. nih.gov

Table 1: Examples of In Silico Studies on Indazole Derivatives

| Study Type | Target/Purpose | Key Findings | Reference |

| Molecular Docking | Aromatase Enzyme (Breast Cancer) | Identified derivatives with high binding energy (-8.0 kcal/mol) and key interactions with active site residues Arg115 and Met374. | derpharmachemica.com |

| Molecular Docking | Renal Cancer-related Protein (PDB: 6FEW) | Identified three derivatives with the highest binding energies, interacting via hydrogen bonding and alkyl interactions. | nih.gov |

| 3D-QSAR | HIF-1α Inhibitors | Developed models to correlate structural features with inhibitory activity, providing a framework for designing new potent inhibitors. | nih.gov |

| ADMET Prediction | VEGFR-2 Inhibitors | Evaluated newly designed scaffolds for pharmacokinetic properties, identifying potent inhibitors with favorable drug-likeness. | biotech-asia.org |

Exploration of Targeted Delivery Systems for Difluoroindazole-Based Therapeutics

Many potent kinase inhibitors, including those based on the indazole scaffold, face challenges such as poor solubility and off-target side effects. nih.govbenthamdirect.com A significant future research direction is the exploration of targeted drug delivery systems to overcome these limitations. Nanomedicine offers a promising approach, utilizing carriers like liposomes, polymeric nanoparticles, and magnetic nanoparticles to encapsulate difluoroindazole-based therapeutics. nih.govnih.govaub.edu.lb

These nanocarriers can improve the bioavailability of hydrophobic drugs, protect them from premature degradation, and enable targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching specific targeting ligands to the nanoparticle surface. nih.govmdpi.com Research into conjugating indazole derivatives onto functionalized nanoparticles is already underway, paving the way for systems that can reduce systemic toxicity and enhance therapeutic efficacy at the target site. aub.edu.lb

Preclinical and Clinical Translation Prospects for Promising Lead Compounds

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic. The indazole scaffold is already present in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, demonstrating its clinical viability. nih.govmdpi.com Future research on this compound will focus on advancing the most promising lead compounds through rigorous preclinical evaluation. This includes comprehensive studies on pharmacokinetics, pharmacodynamics, and toxicology in relevant animal models. rsc.org Compounds that demonstrate a strong safety profile and significant efficacy in these studies will be candidates for Investigational New Drug (IND) applications and subsequent human clinical trials. The established success of other indazole-based drugs provides a strong rationale and a potential roadmap for the clinical development of novel this compound derivatives for cancer and other diseases. nih.govresearchgate.net

Investigation of Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Sensors)

The unique electronic properties of the this compound core suggest potential applications beyond medicine. The incorporation of fluorine atoms into heterocyclic systems is a known strategy in materials science to tune the electronic and structural properties of organic semiconductors. acs.orgrsc.org Fluorination typically lowers both the HOMO and LUMO energy levels, which can enhance electron injection and improve the stability of materials used in organic electronic devices like field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). rsc.org Future research could explore the synthesis of polymers and small molecules incorporating the this compound unit for these applications.

Furthermore, heterocyclic compounds are often investigated as components of chemical sensors. Related structures like imidazoles have been successfully used to create fluorescent probes for the detection of metal ions and other analytes. researchgate.netnih.govseejph.com The nitrogen atoms in the indazole ring can act as binding sites, and the aromatic system can be part of a fluorophore. Future work could investigate whether derivatives of this compound can be developed into selective and sensitive fluorescent or colorimetric sensors for environmental monitoring or diagnostic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,7-Difluoro-1H-indazole, and how do reaction conditions influence yield?

- Answer : A key method involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization . For example, ketone intermediates (e.g., from 2-chloro-5-nitrobenzoic acid) can undergo cyclization with hydrazine hydrate in DMF at reflux to form the indazole core . Optimizing stoichiometry (e.g., hydrazine excess) and solvent polarity (DMF vs. iPrOH) improves yield.

- Critical Step : Chlorine substitution during cyclization requires precise temperature control (reflux for 1 hour) to minimize isomer formation .

- Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, DMF, reflux (1 h) | 23% (after recrystallization) | |

| Nitro Reduction | Hydrazine hydrate, Raney Ni, iPrOH | 80% (crude) |

Q. How can NMR spectroscopy distinguish positional isomers in fluorinated indazoles?

- Answer : Fluorine atoms in this compound create distinct splitting patterns in ¹H NMR . For example, adjacent fluorine atoms (e.g., C5 and C7) deshield aromatic protons, leading to characteristic doublets (e.g., δ 8.91 ppm, J = 2.1 Hz) . ¹⁹F NMR further resolves regiochemistry via coupling constants between fluorine nuclei.

Q. What purification techniques are effective for removing indazole isomers?

- Answer : Recrystallization from DMF or ethanol-water mixtures selectively isolates the desired isomer by exploiting solubility differences. For instance, 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole isomers are removed via DMF recrystallization, achieving >95% purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of fluorine substitution on indazole reactivity?

- Answer : Density-functional theory (DFT) with B3LYP functionals (including exact exchange corrections) models fluorine’s electron-withdrawing effects. Fluorine at C5 and C7 lowers the HOMO energy (~0.5 eV), increasing electrophilic substitution barriers . This aligns with experimental observations of slower nitration at fluorinated positions.

Q. What strategies resolve contradictions in catalytic efficiency for indazole functionalization?

- Answer : Discrepancies in Ullmann-type coupling yields (e.g., copper vs. palladium catalysts) arise from solvent polarity and ligand effects. For example, CuI/1,10-phenanthroline in DMF enhances C-N coupling efficiency (85% yield) compared to Pd(OAc)₂ (60%) . Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and reaction times is critical .

Q. How can regioselective fluorination be achieved during indazole synthesis?

- Answer : SNAr (nucleophilic aromatic substitution) with KF in DMSO at 120°C selectively substitutes nitro or chloro groups at C5/C7. For example, replacing a nitro group with fluorine in 5-nitroindazole derivatives achieves >90% regioselectivity .

Q. What in vitro assays evaluate this compound’s kinase inhibition potential?

- Answer : Kinase profiling using fluorescence-based ADP-Glo™ assays (e.g., for CDK or PKA) quantifies IC₅₀ values. Fluorine’s electron-withdrawing effects enhance binding to ATP pockets, as seen in analogs like Paullones (IC₅₀ = 0.2 µM for CDK1) . Dose-response curves (1 nM–10 µM) and molecular docking validate target engagement.

Methodological Considerations

- Handling Air-Sensitive Intermediates : Use Schlenk lines for hydrazine reactions to prevent oxidation .

- Data Validation : Cross-reference NMR with HPLC-MS (e.g., ESI+ for [M+H]⁺ peaks) to confirm purity .

- Contradiction Analysis : Compare DFT-predicted reaction pathways (activation energies) with experimental Arrhenius plots to identify mechanistic outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.